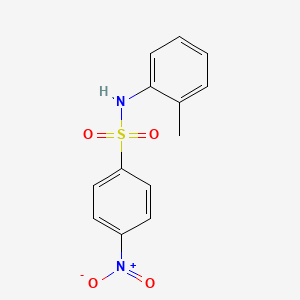

N-(2-methylphenyl)-4-nitrobenzenesulfonamide

描述

N-(2-methylphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered interest in the field of organic chemistry for its versatile chemical properties and potential applications in synthesizing secondary amines and protecting amines. These compounds can be prepared from primary amines and have been shown to undergo smooth alkylation, providing a pathway to secondary amines in near quantitative yields upon deprotection (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

Synthesis Analysis

The synthesis of N-(2-methylphenyl)-4-nitrobenzenesulfonamide involves practical chemoselective aromatic substitution techniques. A novel route has been developed that showcases the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, leading to the synthesis of various N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This method demonstrates high chemoselective and functional group compatibility, using affordable and less sensitive nitration reagents (Xiao Yu et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been detailed through X-ray crystallography, revealing intricate details about their crystalline forms and confirming the position and orientation of various functional groups within the molecule. Such studies provide a foundation for understanding the structural basis of the chemical behavior of N-(2-methylphenyl)-4-nitrobenzenesulfonamides (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

N-(2-methylphenyl)-4-nitrobenzenesulfonamides are reactive intermediates that facilitate the synthesis of advanced intermediates toward nitrogenous heterocycles. The base-mediated intramolecular arylation of these compounds yields benzhydrylamines, which are pivotal in the synthesis of indazole oxides and quinazolines, highlighting their importance in creating complex nitrogenous structures (K. Kisseljova, P. Smyslová, & V. Krchňák, 2014).

Physical Properties Analysis

Studies on N-(2-methylphenyl)-4-nitrobenzenesulfonamides and similar compounds have focused on their crystallization, revealing that they can crystallize in various systems. These studies offer insights into the physical stability and solubility of these compounds, which are crucial for their handling and application in chemical syntheses (P. Murthy et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(2-methylphenyl)-4-nitrobenzenesulfonamides have been explored through their reactivity towards various chemical transformations. These compounds have been used as protective groups for amines, showcasing their versatility in organic synthesis. Their ability to undergo smooth reactions under a variety of conditions underscores their utility in the synthesis of more complex organic molecules (T. Fukuyama, Mui Cheung, & Chung-Kuang Jow, 1997).

属性

IUPAC Name |

N-(2-methylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-4-2-3-5-13(10)14-20(18,19)12-8-6-11(7-9-12)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXLTTXEGASSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-4-nitrobenzenesulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)

![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)

![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)